molecular formula C16H19NO3S B11087313 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B11087313
M. Wt: 305.4 g/mol
InChI Key: TUXVQEJLKXPVAA-UHFFFAOYSA-N
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Description

3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a synthetic organic compound characterized by a quinoline core structure substituted with ethyl, methoxy, and methyl groups, and a propanoic acid moiety attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, ethylation can be achieved using ethyl iodide and a strong base, while methoxylation can be done using methanol and an acid catalyst.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfanyl group, potentially yielding dihydroquinoline derivatives or thiol compounds.

    Substitution: The aromatic ring of the quinoline core can participate in further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives and thiol compounds.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The quinoline core is a common motif in many bioactive molecules, including antimalarial and anticancer agents. Therefore, derivatives of this compound could be screened for activity against various biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.

Mechanism of Action

The mechanism of action of 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could facilitate binding to metal ions or proteins, while the quinoline core could intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

    Thioether-Containing Compounds: Molecules such as methionine and thioethers used in organic synthesis.

Uniqueness

3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a quinoline core and a sulfanyl linkage makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(3-ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C16H19NO3S/c1-4-11-10(2)17-15-12(6-5-7-13(15)20-3)16(11)21-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19)

InChI Key

TUXVQEJLKXPVAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C

Origin of Product

United States

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